molecular formula C11H18N4O2 B1678450 Pirimicarb CAS No. 23103-98-2

Pirimicarb

Cat. No.: B1678450
CAS No.: 23103-98-2
M. Wt: 238.29 g/mol
InChI Key: YFGYUFNIOHWBOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pirimicarb is a selective carbamate insecticide primarily used to control aphids on various crops, including vegetables, cereals, and orchard crops. It was developed by Imperial Chemical Industries Ltd., now Syngenta, and was first marketed in 1969 . This compound functions by inhibiting acetylcholinesterase activity in aphids, leading to their death .

Mechanism of Action

Target of Action

Pirimicarb is a selective carbamate insecticide . Its primary target is the enzyme acetylcholinesterase . This enzyme plays a crucial role in the nervous system of insects, where it is responsible for the breakdown of acetylcholine, a neurotransmitter that transmits signals across nerve synapses .

Mode of Action

This compound acts by inhibiting the activity of acetylcholinesterase . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter in the nerve synapses . The excess acetylcholine continues to stimulate the nerves, causing over-excitation of the nervous system, which eventually leads to the paralysis and death of the insect .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting acetylcholinesterase, this compound disrupts the normal functioning of this pathway, leading to a disruption of nerve signal transmission . The downstream effects include overstimulation of the nervous system, paralysis, and death of the insect .

Pharmacokinetics

As a carbamate insecticide, it is known to be moderately toxic and can be absorbed through the skin, inhaled, or ingested . Once inside the body, it is likely to be distributed throughout the tissues, metabolized primarily in the liver, and excreted via the kidneys .

Result of Action

The result of this compound’s action is the effective control of aphids on various crops . Exposure to this compound can lead to behavioral disorders and neurological and reproductive toxicities in non-target organisms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been found to be moderately mobile in the environment, which means it can move through the soil and potentially contaminate groundwater . Photolysis in soil may contribute to the environmental degradation of this compound . Furthermore, its efficacy can be influenced by factors such as temperature, humidity, and the presence of other chemicals .

Biochemical Analysis

Biochemical Properties

Pirimicarb interacts with the enzyme acetylcholinesterase, inhibiting its activity . This interaction disrupts the normal functioning of the nervous system in insects, leading to their elimination. The nature of this interaction is inhibitory, with this compound acting as an enzyme inhibitor.

Cellular Effects

This compound has been observed to have sublethal and transgenerational effects on certain aphids . In laboratory conditions, a low lethal concentration of this compound was found to decrease fecundity and affect various biological traits such as juvenile development, reproductive period, adult longevity, and lifespan . These effects highlight the influence of this compound on cell function and cellular processes.

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of acetylcholinesterase, an enzyme crucial for the proper functioning of the nervous system . By inhibiting this enzyme, this compound disrupts the transmission of nerve impulses in insects, leading to their elimination . This highlights this compound’s role as an enzyme inhibitor at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . For instance, sublethal effects were observed in aphids exposed to a low lethal concentration of this compound . Over time, these effects included changes in fecundity, juvenile development, reproductive period, adult longevity, and lifespan .

Dosage Effects in Animal Models

In animal models, specifically male Wistar rats, this compound has been observed to induce behavioral disorders and neurological and reproductive toxicities . These effects were observed after 28 days of gavage, indicating that the effects of this compound can vary with different dosages and exposure durations .

Metabolic Pathways

This compound is involved in metabolic pathways that lead to its degradation . Enzymatic hydrolysis of the carbamate ester or amide linkage is a common theme in these pathways . Additionally, the metabolic process of this compound in ruminant and poultry is extensive .

Subcellular Localization

The subcellular localization of this compound is not explicitly documented in the literature. Given its mode of action, it can be inferred that this compound likely interacts with acetylcholinesterase at the synaptic cleft in the nervous system of insects

Preparation Methods

Synthetic Routes and Reaction Conditions

Pirimicarb is synthesized through a multi-step process. The key steps involve the formation of the pyrimidine ring and subsequent functionalization to introduce the dimethylamino and carbamate groups. The synthesis typically starts with the reaction of 2,4,6-trimethylpyrimidine with dimethylamine to form 2-(dimethylamino)-4,6-dimethylpyrimidine. This intermediate is then reacted with dimethylcarbamoyl chloride to yield this compound .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets regulatory standards .

Chemical Reactions Analysis

Comparison with Similar Compounds

Properties

IUPAC Name

[2-(dimethylamino)-5,6-dimethylpyrimidin-4-yl] N,N-dimethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2/c1-7-8(2)12-10(14(3)4)13-9(7)17-11(16)15(5)6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFGYUFNIOHWBOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1OC(=O)N(C)C)N(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1032569
Record name Pirimicarb
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1032569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless solid; [HSDB]
Record name Pirimicarb
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6730
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

4 g/l in acetone @ 25 °C; 2.5 g/l in ethanol at 25 °C; 2.9 g/l in xylene at 25 °C; 3.3 g/l in chloroform at 25 °C, In water, 2,700 mg/l @ 25 °C
Record name PIRIMICARB
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7005
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.21 g/cu cm
Record name PIRIMICARB
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7005
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.00000728 [mmHg], 7.28X10-6 mm Hg @ 25 °C
Record name Pirimicarb
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6730
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name PIRIMICARB
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7005
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Cholinesterase inhibitor.
Record name PIRIMICARB
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7005
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless solid

CAS No.

23103-98-2
Record name Pirimicarb
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23103-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pirimicarb [ANSI:BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023103982
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pirimicarb
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1032569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pirimicarb
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.285
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIRIMICARB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1I93PS935T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PIRIMICARB
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7005
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

90.5 °C
Record name PIRIMICARB
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7005
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pirimicarb
Reactant of Route 2
Reactant of Route 2
Pirimicarb
Reactant of Route 3
Pirimicarb
Reactant of Route 4
Pirimicarb
Reactant of Route 5
Pirimicarb
Reactant of Route 6
Reactant of Route 6
Pirimicarb
Customer
Q & A

A: Pirimicarb is a carbamate insecticide that primarily targets acetylcholinesterase (AChE) in insects. [, , , , , ] It inhibits AChE by binding to the enzyme's active site, preventing the breakdown of the neurotransmitter acetylcholine. [, ] This leads to the accumulation of acetylcholine in the synapse, causing continuous nerve stimulation and ultimately resulting in paralysis and death of the insect. [, , ]

A: Research suggests that this compound, alone or in combination with other pollutants like lead, can induce oxidative damage in the soft tissues of freshwater snails. [] This is indicated by increased levels of malondialdehyde (MDA) and catalase (CAT), and decreased levels of gamma-glutamyl transferase (GGT). [] Similar effects on oxidative stress markers and associated biochemical parameters have been observed in other organisms like rats. [, ]

ANone: The molecular formula of this compound is C11H18N4O2, and its molecular weight is 238.29 g/mol. This information can be found in various chemical databases and publications, but is not explicitly stated in the provided research papers.

A: this compound exhibits moderate degradation in field conditions, while demonstrating better stability in greenhouse settings. [] This suggests that environmental factors, such as sunlight and microbial activity, may contribute to its degradation.

A: Nanoencapsulation of this compound using nanostructured lipid carriers has shown promising results in enhancing its insecticidal activity and residual period. [] This approach allows for reduced doses while maintaining efficacy, contributing to lower environmental impact.

A: While the exact metabolic pathways are not detailed in the research papers, they suggest the involvement of detoxification enzymes such as esterases, cytochrome P450 monooxygenases, and glutathione S-transferases in this compound metabolism. [, ] Resistant populations often exhibit higher activity of these enzymes, contributing to their decreased susceptibility. [, ]

A: Studies in human volunteers indicate no significant toxicokinetic interactions between this compound and chlorpyrifos-methyl when orally administered together at their respective acceptable daily intakes (ADIs). [] This suggests that simultaneous exposure to these pesticides at dietary levels is unlikely to significantly alter this compound's absorption, distribution, metabolism, or excretion.

A: this compound exhibits species-specific effects on aphids. For instance, exposure to a low lethal concentration (LC25) of this compound significantly reduced the fecundity of Rhopalosiphum padi and caused transgenerational effects on its developmental and reproductive parameters. [] In contrast, the same concentration had minimal impact on Sitobion avenae. []

A: this compound can negatively impact beneficial insects, including natural enemies of aphids. [, , , ] Field studies have shown that while this compound effectively controls target aphid populations, it can also significantly reduce the populations of predators like Coccinella undecimpunctata, Chrysoperla carnea, and Syrphus corolla. [] The extent of this impact is often dose-dependent and varies among species. [, , , ]

A: Resistance to this compound in insects, particularly in aphids like Myzus persicae and Aphis gossypii, is primarily attributed to a modified acetylcholinesterase (AChE) phenotype (MACE). [, , , ] This modification arises from a point mutation in the AChE gene (ace2), specifically the S431F mutation, which reduces the sensitivity of AChE to this compound. [, , ]

A: Yes, a polymerase chain reaction (PCR) assay followed by restriction enzyme assay (REA) has been developed to detect the S431F mutation in the AceI gene of Aphis gossypii. [] This method provides a faster and more specific alternative to traditional bioassays for monitoring this compound resistance. []

A: Studies in male rats suggest that this compound exposure can induce behavioral changes indicative of anxiety and depression. [] Additionally, this compound exposure can affect reproductive function, indicated by decreased testosterone levels and histological lesions in the testes. [] These findings underscore the potential for this compound to disrupt the neuro-immune-endocrine axis in mammals. []

A: Several analytical methods have been developed for this compound analysis. Gas chromatography (GC) is commonly used for determining this compound residues and its degradation in soil samples. [] High-performance liquid chromatography (HPLC) coupled with fluorescence detection, often after a dispersive solid-phase extraction (d-SPE) cleanup step, is utilized for quantifying this compound in various matrices, including vegetables and fruits. [] For more sensitive and selective detection, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is employed, particularly in complex matrices or when analyzing trace levels of this compound. [, ]

A: Exposure to this compound can cause mortality, mobility impairment, and reproductive issues in Daphnia magna, even at low concentrations and short exposure durations. [, ] Repeated pulse exposures, mimicking realistic environmental scenarios, further exacerbate these effects. [] These findings highlight the potential for this compound to disrupt aquatic food webs and ecosystem function.

A: Analytical methods for this compound are validated by spiking known concentrations of the pesticide into relevant matrices, such as water, soil, fruits, or vegetables. [, ] The samples are then extracted and analyzed using the developed method, and the recovery of this compound is calculated. The acceptable range for recovery varies depending on the matrix and the regulatory guidelines, typically falling between 70-120%. The relative standard deviation (RSD) of replicate measurements is used to assess the precision of the method, with lower RSD values indicating higher precision.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.